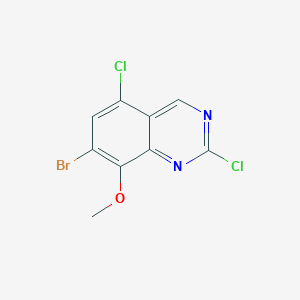

7-Bromo-2,5-dichloro-8-methoxyquinazoline

Description

Overview of the Quinazoline (B50416) Scaffold in Medicinal Chemistry Research

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. sigmaaldrich.combldpharm.commdpi.comsigmaaldrich.comchembk.com Its rigid and planar nature provides a defined orientation for substituent groups, facilitating interactions with biological targets. The presence of two nitrogen atoms within the pyrimidine ring allows for a range of hydrogen bonding interactions, a critical feature for molecular recognition. achemblock.com3wpharm.com

The versatility of the quinazoline framework is demonstrated by its presence in a wide array of pharmacologically active compounds. sigmaaldrich.comachemblock.com3wpharm.com Researchers have successfully developed quinazoline-based molecules with applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others. bldpharm.comchembk.comachemblock.com This broad spectrum of activity has cemented the quinazoline scaffold as a key building block in the design and synthesis of new therapeutic agents.

Significance of Halogenation in Heterocyclic Compound Design and Synthesis

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in the design of bioactive compounds. The incorporation of halogens can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity for biological targets. nih.govresearchgate.net

Positioning 7-Bromo-2,5-dichloro-8-methoxyquinazoline within Current Chemical and Biological Research Paradigms

Despite the established importance of both the quinazoline scaffold and halogenation in chemical research, the specific compound This compound appears to be a largely unexplored entity. A comprehensive search of publicly available scientific literature and databases reveals its basic chemical identity but yields no specific studies on its synthesis, reactivity, or biological activity.

The presence of three halogen atoms—one bromine and two chlorine atoms—at distinct positions on the quinazoline core, along with a methoxy (B1213986) group, suggests a molecule with potentially interesting and complex properties. The combination of different halogens could offer a unique electronic and steric profile, potentially leading to novel biological activities or material properties.

However, without dedicated research, the positioning of this compound within current research paradigms remains theoretical. It can be hypothesized that this compound could serve as a valuable intermediate in the synthesis of more complex molecules or as a candidate for screening in various biological assays. Its heavily halogenated nature might confer properties such as enhanced potency or altered selectivity for certain biological targets. The lack of published data underscores that this compound represents a niche area for future investigation.

Chemical Compound Data

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Molecular Formula | C₉H₅BrCl₂N₂O | achemblock.com |

| Molar Mass | 307.96 g/mol | achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,5-dichloro-8-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2O/c1-15-8-5(10)2-6(11)4-3-13-9(12)14-7(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDFBFBORXNGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CN=C(N=C21)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272381 | |

| Record name | 7-Bromo-2,5-dichloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-88-8 | |

| Record name | 7-Bromo-2,5-dichloro-8-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953039-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,5-dichloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 7 Bromo 2,5 Dichloro 8 Methoxyquinazoline

Retrosynthetic Analysis of the Compound

A plausible retrosynthetic analysis for 7-Bromo-2,5-dichloro-8-methoxyquinazoline suggests a strategy that builds the quinazoline (B50416) core and then introduces the substituents in a controlled manner. The analysis begins by disconnecting the chloro and bromo groups, leading back to a core quinazoline structure.

The primary disconnection points are the C-Cl and C-Br bonds, as well as the bonds forming the pyrimidine (B1678525) ring of the quinazoline scaffold. A logical approach involves the formation of a quinazolinone intermediate, which is then converted to the final product.

A key retrosynthetic step involves the transformation of the 2- and 5-chloro groups back to carbonyl and hydroxyl groups, respectively, pointing towards a disubstituted quinazolinone precursor. Specifically, this suggests a 7-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione intermediate. This dione (B5365651) can be conceptually derived from a suitably substituted anthranilic acid, such as 2-amino-5-bromo-3-methoxybenzoic acid biosynce.com, through cyclization with a one-carbon synthon like urea (B33335) or a related derivative. This approach is supported by established methods for quinazolinone synthesis, such as the Niementowski reaction. wikipedia.org

An alternative retrosynthesis could involve the initial formation of a 5-chloro-8-methoxyquinazoline-2,4(1H,3H)-dione from a precursor like 2-amino-6-chloro-3-methoxybenzoic acid biosynth.com, followed by subsequent chlorination at the 2-position and bromination at the 7-position. The feasibility of this route would depend on the regioselectivity of the bromination step on the dichloro-methoxy-quinazoline core.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, a forward synthesis can be proposed, focusing on the sequential construction and functionalization of the quinazoline ring.

The synthesis of the target compound would likely commence with a highly substituted benzene (B151609) ring. A critical starting material is a substituted anthranilic acid. For the primary proposed route, 2-amino-5-bromo-3-methoxybenzoic acid is a key precursor. biosynce.com The synthesis of such precursors often involves multiple steps of nitration, reduction, halogenation, and methoxylation on a simpler benzene derivative. For example, the synthesis of 2-amino-5-methoxybenzoic acid can be achieved by the hydrogenation of 5-methoxy-2-nitrobenzoic acid over a palladium on carbon catalyst.

Another potential starting material, based on the alternative retrosynthetic route, is 2-amino-6-chloro-3-methoxybenzoic acid . biosynth.com The synthesis of this precursor would likely involve the chlorination and methoxylation of a suitable aminobenzoic acid derivative.

The central step in the synthesis is the formation of the quinazoline ring. A well-established method is the Niementowski quinazoline synthesis , which involves the reaction of an anthranilic acid with an amide. wikipedia.org In the context of forming a quinazolin-4-one, this typically involves heating the anthranilic acid with formamide (B127407). For the synthesis of a quinazoline-2,4-dione, a common approach is the fusion of an anthranilic acid with urea at elevated temperatures. nih.gov

The reaction of 2-amino-5-bromo-3-methoxybenzoic acid with urea would be expected to yield 7-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione. This cyclization is a condensation reaction where the amino group and the carboxylic acid of the anthranilic acid react with urea to form the pyrimidine ring.

| Reaction | Reactants | Conditions | Product | Reference |

| Quinazoline-2,4-dione formation | Anthranilic acid, Urea | Fusion at 150-160°C | 1,2,3,4-tetrahydro-2,4-dioxoquinazoline | nih.gov |

| Quinazolin-4-one formation | Anthranilic acid, Formamide | Heating at 125-130°C | 3,4-dihydro-4-oxoquinazoline | nih.gov |

The introduction of the halogen and methoxy (B1213986) substituents is a critical aspect of the synthesis. In the proposed primary route, the bromine and methoxy groups are already present in the anthranilic acid precursor.

The two chloro groups are introduced in a subsequent step. The conversion of the quinazoline-2,4-dione to the corresponding 2,4-dichloroquinazoline (B46505) is typically achieved by treatment with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a common reagent for this transformation, often used in excess and heated to reflux. nih.govnih.gov The reaction of 7-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione with POCl₃ would yield 7-bromo-2,4-dichloro-8-methoxyquinazoline. However, the introduction of a chlorine atom at the 5-position is not directly achieved through this method and would necessitate a starting material that already contains this substituent, such as 2-amino-6-chloro-3-methoxybenzoic acid.

If starting from a precursor without the 7-bromo substituent, electrophilic bromination of the quinazoline ring would be necessary. The kinetics of bromination of 4(3H)-quinazolinone have been studied, suggesting that the reaction proceeds via attack of molecular bromine on the covalent hydrate (B1144303) of the substrate. acs.org The position of bromination is influenced by the existing substituents on the ring. The presence of an activating methoxy group at position 8 would likely direct bromination to the adjacent 7-position.

| Reaction | Reactant | Reagent | Conditions | Product | Reference |

| Chlorination | 4(3H)-Quinazolinone | POCl₃ | Reflux | 4-Chloroquinazoline | nih.gov |

| Bromination | 4(3H)-Quinazolinone | Br₂ in aqueous acid | - | Bromo-4(3H)-quinazolinone | acs.org |

Reaction Mechanism Investigations for Each Synthetic Step

Quinazoline Ring Formation (Niementowski Reaction): The mechanism of the Niementowski reaction is believed to proceed through an initial acylation of the anthranilic acid by the amide (or urea), followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. When urea is used to form a quinazoline-2,4-dione, the reaction likely involves the formation of an o-ureidobenzoic acid intermediate, which then cyclizes. nih.gov

Chlorination with POCl₃: The chlorination of a quinazolinone with POCl₃ is a complex process. It is understood to occur in two main stages. First, a phosphorylation reaction occurs where the oxygen of the carbonyl group attacks the phosphorus atom of POCl₃. This forms a phosphorylated intermediate. In the second stage, a chloride ion acts as a nucleophile, attacking the carbon of the newly formed C-O-P bond and displacing the phosphate (B84403) group to yield the chloroquinazoline. nih.gov The reaction can be influenced by temperature and the presence of a base.

Electrophilic Bromination: The bromination of the quinazoline ring is an electrophilic aromatic substitution reaction. The mechanism involves the attack of the aromatic ring by an electrophilic bromine species (e.g., Br⁺, or Br₂ polarized by an acid). This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. The regioselectivity is governed by the electronic effects of the substituents already present on the benzene portion of the quinazoline ring.

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For quinazoline synthesis, several green chemistry approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of quinazolines and quinazolinones, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique can be applied to various steps in the synthesis, including the Niementowski reaction. For instance, the reaction of anthranilic acids with formamide under microwave conditions has been successfully demonstrated. nih.gov

Use of Greener Solvents and Catalysts: The use of water as a solvent and iron-catalyzed cyclization reactions represent a green approach to quinazolinone synthesis. rsc.org Iron catalysts are more abundant and less toxic than many other transition metals. Additionally, deep eutectic solvents (DES) have been employed as environmentally benign reaction media for the synthesis of quinazolinone derivatives. tandfonline.commdpi.comresearchgate.net These solvents are often biodegradable and have low volatility.

Metal-Free Synthesis: To avoid the use of metal catalysts altogether, metal-free synthetic methods are being developed. One such approach involves the oxidative condensation of o-aminobenzylamines and benzylamines using an organocatalyst and atmospheric oxygen, which offers high atom economy. nih.gov

| Green Approach | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, energy efficiency. | nih.govresearchgate.net |

| Iron-Catalyzed Cyclization in Water | Iron catalyst for C-N coupling in an aqueous medium. | Use of a non-toxic, abundant metal and a green solvent. | rsc.org |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-volatility solvents. | Reduced use of volatile organic compounds. | tandfonline.commdpi.comresearchgate.net |

| Metal-Free Oxidative Condensation | Organocatalyst with oxygen as the oxidant. | Avoids metal contamination, high atom economy. | nih.gov |

Process Chemistry and Scale-Up Considerations for Laboratory to Pilot Production

Transitioning the synthesis of a complex molecule like this compound from a laboratory setting to a pilot plant scale introduces a host of challenges that must be systematically addressed. These considerations are crucial for ensuring the process is safe, efficient, economically viable, and environmentally sustainable.

Key Process Parameters and Optimization:

The successful scale-up of the synthesis of this compound would necessitate a thorough investigation and optimization of several key process parameters. These parameters, based on analogous syntheses of halogenated quinazolines, would likely include:

Reaction Temperature: Precise temperature control is critical. Exothermic events, particularly during chlorination or nitration steps, must be managed to prevent runaway reactions. In a pilot plant setting, this requires efficient heat exchange systems within the reactor.

Reaction Time: The duration of each reaction step needs to be optimized to maximize product yield while minimizing the formation of impurities. In-process controls (IPCs), such as HPLC or GC analysis, would be employed to monitor reaction progress.

Reagent Stoichiometry: The molar ratios of reactants and reagents must be carefully controlled. On a larger scale, even minor excesses of expensive or hazardous reagents can have significant cost and safety implications.

Solvent Selection and Recovery: The choice of solvent is critical. Factors to consider include solubility of reactants and intermediates, reaction compatibility, ease of removal, and environmental impact. For pilot production, the ability to recover and recycle solvents is a key economic and environmental driver.

Catalyst Selection and Loading: If catalytic steps are involved (e.g., in a potential Suzuki or Buchwald-Hartwig coupling to introduce the methoxy group), the choice of catalyst and its loading are crucial. Catalyst deactivation, recovery, and reuse are significant considerations at scale.

Impurity Profiling and Control:

A comprehensive understanding of the impurity profile is paramount for a scalable process. Potential impurities in the synthesis of this compound could arise from:

Incomplete Reactions: Residual starting materials or intermediates.

Side Reactions: Formation of regioisomers or over-halogenated products.

Degradation Products: Decomposition of reactants, intermediates, or the final product under the reaction conditions.

The development of robust analytical methods to detect and quantify these impurities is essential. Control strategies may include adjusting reaction conditions, purification of intermediates, and final product crystallization or chromatography.

Safety, Health, and Environmental (SHE) Considerations:

Scaling up chemical processes invariably increases the associated risks. A thorough SHE assessment would be required for the synthesis of this compound. Key aspects to consider include:

Handling of Hazardous Reagents: The use of corrosive and toxic reagents such as phosphorus oxychloride, thionyl chloride, or bromine would require specialized handling procedures and personal protective equipment (PPE).

Process Safety: A comprehensive risk assessment, including a Hazard and Operability (HAZOP) study, would be conducted to identify and mitigate potential process hazards.

Waste Management: The generation of waste streams, including acidic or basic aqueous wastes and organic solvent wastes, must be minimized. A waste management plan for their safe disposal or treatment would be a critical component of the scale-up plan.

Equipment Selection and Process Design:

The choice of equipment for pilot production is dictated by the specific requirements of the chemical transformations. For the synthesis of this compound, this might include:

Glass-lined or Hastelloy Reactors: To handle corrosive reagents.

Efficient Agitation Systems: To ensure proper mixing and heat transfer in larger reaction volumes.

Filtration and Drying Equipment: Such as filter-dryers (Nutsche filters) to isolate solid intermediates and the final product.

Purification Systems: Including large-scale chromatography columns if required for final purification.

Data Tables for Process Chemistry:

The following interactive tables provide a hypothetical overview of key process parameters and potential impurity profiles that would need to be considered during the scale-up of the synthesis of this compound.

Table 1: Key Process Parameters for Optimization

| Parameter | Laboratory Scale Consideration | Pilot Plant Scale-Up Challenge |

| Temperature Control | Easy to manage with heating mantles/ice baths. | Requires jacketed reactors with precise temperature control systems to manage exotherms. |

| Mixing | Efficiently achieved with magnetic stir bars. | Requires robust overhead mechanical stirrers to ensure homogeneity in large volumes. |

| Reagent Addition | Manual addition via dropping funnel. | Automated dosing systems for controlled addition rates and improved safety. |

| Work-up | Simple separatory funnel extractions. | Requires large-scale extraction vessels and phase separation monitoring. |

| Purification | Column chromatography is common. | May require large-scale chromatography or development of efficient crystallization methods. |

Table 2: Potential Impurity Profile and Control Strategies

| Impurity Type | Potential Source | Analytical Detection Method | Control Strategy |

| Starting Material | Incomplete reaction in any step. | HPLC, GC-MS | Optimize reaction time and temperature; use slight excess of other reagents. |

| Regioisomers | Non-selective bromination or chlorination. | HPLC, NMR | Optimize reaction conditions (temperature, solvent); purify intermediates. |

| Over-halogenated Species | Excess halogenating agent. | HPLC, GC-MS | Precise control of reagent stoichiometry. |

| Hydrolyzed Products | Reaction with moisture during work-up. | HPLC | Use of anhydrous solvents and inert atmosphere; controlled work-up conditions. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the chemical environments of atomic nuclei. However, specific experimental NMR data for 7-Bromo-2,5-dichloro-8-methoxyquinazoline is not widely available in the public domain. The following sections outline the expected analytical approaches.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific spectral data for this compound is not publicly documented, a ¹H NMR analysis would be expected to reveal key structural features. The spectrum would likely show a singlet for the methoxy (B1213986) group protons (-OCH₃) and a distinct signal for the lone aromatic proton on the quinazoline (B50416) ring system. The chemical shift of this aromatic proton would be influenced by the surrounding bromo and chloro substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in a molecule. For this compound, this analysis would provide distinct signals for the carbon atoms of the quinazoline core, the methoxy carbon, and the carbons bearing the halogen substituents. The precise chemical shifts would offer insight into the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques are critical for complex structures where one-dimensional spectra may be insufficient for a complete structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of a compound's molecular mass, which allows for the calculation of its elemental formula. While specific HRMS data for this compound is not detailed in available literature, the synthesis of this compound has been confirmed through electrospray mass spectrometry (ES/MS), a related technique. The observed mass-to-charge ratio was reported as m/z 308 [M+H]⁺, corresponding to the protonated molecule. google.comgoogle.com This finding is consistent with the calculated molecular weight of the target compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. By measuring the vibrations of bonds, which occur at characteristic frequencies, a molecular "fingerprint" can be obtained.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum generated provides crucial information about the functional groups present. For this compound, the key functional groups are the quinazoline core, the aromatic C-H bonds, the C-O-C ether linkage of the methoxy group, and the carbon-halogen bonds (C-Cl and C-Br).

Based on the structure, the FT-IR spectrum is expected to display several characteristic absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The quinazoline ring itself, being an aromatic heterocycle, will exhibit C=C and C=N stretching vibrations within the 1625-1430 cm⁻¹ region. elixirpublishers.com The presence of the methoxy group should give rise to a C-O-C asymmetric stretch, anticipated between 1300-1200 cm⁻¹, and a symmetric stretch near 1050-1010 cm⁻¹. spectroscopyonline.com The C-H bonds of the methoxy group would also show stretching vibrations in the 3000-2840 cm⁻¹ range. uomustansiriyah.edu.iq

| Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Quinazoline Ring |

| Aliphatic C-H Stretch | 3000 - 2840 | Methoxy Group (-OCH₃) |

| Aromatic C=C and C=N Stretch | 1625 - 1430 | Quinazoline Ring |

| Asymmetric C-O-C Stretch | 1300 - 1200 | Methoxy Ether |

| Symmetric C-O-C Stretch | 1050 - 1010 | Methoxy Ether |

| C-Cl Stretch | 850 - 550 | Chloro Substituent |

| C-Br Stretch | 650 - 550 | Bromo Substituent |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered photons correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy provides excellent data for non-polar, symmetric bonds and is particularly useful for characterizing the skeletal vibrations of aromatic and heterocyclic rings.

For this compound, a Raman spectrum would be expected to show strong signals for the quinazoline ring's C=C and C=N vibrations. researchgate.net It would also be effective in identifying the C-Cl and C-Br stretching modes. Theoretical calculations on related quinoline (B57606) derivatives have shown that Raman spectra can unambiguously characterize the main vibrational bands, with key bands shifting based on substitution patterns. researchgate.net Comparing the FT-IR and Raman spectra helps to confirm assignments, as some vibrations may be strong in one technique and weak or absent in the other, according to the principles of mutual exclusion for centrosymmetric molecules and general intensity differences for non-centrosymmetric ones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the conjugated systems present. The quinazoline ring system in this compound contains π-electrons and non-bonding (n) electrons on the nitrogen atoms, which are responsible for its UV-Vis absorption.

Studies on substituted quinazolines show that they typically exhibit two main absorption bands. researchgate.net

π → π Transitions:* These are high-energy transitions of electrons from π bonding orbitals to π* antibonding orbitals. For quinazolines, these typically result in strong absorption bands in the shorter wavelength region, around 240–300 nm. researchgate.net

n → π Transitions:* These are lower-energy transitions of non-bonding electrons (from the nitrogen lone pairs) to π* antibonding orbitals. These transitions are generally weaker and appear at longer wavelengths, for quinazolines often in the 310–425 nm range. researchgate.net

The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the ring. uobabylon.edu.iq The bromo, chloro, and methoxy groups act as auxochromes, which can modify the absorption bands of the primary chromophore (the quinazoline ring), often causing a shift to longer wavelengths (a bathochromic or red shift). The specific λ_max values for this compound would provide insight into its electronic structure.

| Electronic Transition | Expected Wavelength Range (nm) | Associated Molecular Orbitals |

|---|---|---|

| π → π | 240 - 300 | Aromatic and Heteroaromatic Ring |

| n → π | 310 - 425 | Nitrogen Lone Pairs to Ring π* System |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a successful single-crystal X-ray diffraction experiment would provide unequivocal proof of its structure. It would confirm the substitution pattern on the quinazoline ring and reveal the conformation of the methoxy group relative to the ring. Furthermore, it would provide detailed information about intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the crystal packing. Although X-ray crystal structures have been determined for other complex quinazolinone derivatives, specific crystallographic data for this compound has not been found in the reviewed literature. nih.gov If a crystal structure were determined, the data would be presented in a standardized table.

| Crystallographic Parameter | Description | Example Data (Hypothetical) |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₉H₅BrCl₂N₂O |

| Formula Weight | The molar mass of the compound. | 307.96 g/mol |

| Crystal System | The geometric system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 1053 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.94 g/cm³ |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture, making it indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be most common for purity analysis. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

A typical method would involve injecting a solution of the compound onto the C18 column and eluting it with a gradient of a polar mobile phase, such as water mixed with an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or TFA) to ensure sharp peaks. oup.comrsc.org The components are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. The purity is assessed by the area of the product peak relative to the total area of all peaks in the chromatogram, typically detected by a UV detector set to one of the compound's absorption maxima (λ_max).

HPLC is also an invaluable tool for reaction monitoring. By taking small aliquots from the reaction mixture over time and analyzing them by HPLC, one can observe the decrease in the peak(s) corresponding to the starting materials and the simultaneous increase in the peak corresponding to the product, this compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

| Parameter | Typical Condition for Analysis |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at a λ_max (e.g., 254 nm) |

| Expected Result | A single major peak indicating high purity |

Gas Chromatography-Mass Spectrometry (GC-MS)

The gas chromatography component separates the compound from any impurities or reaction byproducts based on its volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). shimadzu.comlibretexts.org For a molecule with the structural complexity of "this compound," a non-polar or medium-polarity column would likely be employed, with a temperature ramp to ensure efficient elution. libretexts.org

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process not only generates a molecular ion (M⁺) but also induces fragmentation of the molecule into smaller, charged species. The pattern of these fragments is unique to the molecule's structure and serves as a "fingerprint" for its identification. nih.gov

The fragmentation of quinazoline derivatives is largely dictated by the nature and position of their substituents. soton.ac.uk For "this compound," the following fragmentation pathways are anticipated:

Loss of a Methyl Radical: A common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable oxonium ion. This would result in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺.

Loss of Halogen Atoms: The presence of bromine and chlorine atoms provides distinct isotopic patterns in the mass spectrum, aiding in the confirmation of their presence. Fragmentation can occur through the loss of a bromine radical (•Br) or a chlorine radical (•Cl), leading to fragment ions of [M-79/81]⁺ and [M-35/37]⁺, respectively. Sequential losses of these halogens are also plausible.

Ring Fragmentation: The quinazoline ring system itself can undergo fragmentation. Common cleavages include the loss of small neutral molecules like HCN or ethylene, leading to a variety of smaller fragment ions that are characteristic of the core structure.

Due to the absence of direct experimental data, the following table presents a hypothetical but scientifically plausible set of GC-MS data for "this compound." The retention time is an estimate and would vary with the specific GC conditions. The m/z values for the fragments are calculated based on the expected fragmentation pathways.

| Retention Time (min) | Fragment Ion | Proposed Structure/Loss | m/z (Mass-to-Charge Ratio) | Relative Abundance (%) |

|---|---|---|---|---|

| 18.5 (Hypothetical) | [M]⁺ | Molecular Ion | 323/325/327 | 45 |

| [M-CH₃]⁺ | Loss of •CH₃ | 308/310/312 | 100 (Base Peak) | |

| [M-Cl]⁺ | Loss of •Cl | 288/290/292 | 30 | |

| [M-Br]⁺ | Loss of •Br | 244/246 | 25 | |

| [M-CH₃-CO]⁺ | Loss of •CH₃ and CO | 280/282/284 | 55 |

Medicinal Chemistry and Rational Design of Derivatives

Design Principles for Quinazoline-Based Bioactive Compounds

The design of bioactive compounds based on the quinazoline (B50416) scaffold is rooted in several key principles. The quinazoline core, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, offers a unique three-dimensional structure that can interact with a variety of biological targets. wikipedia.org This inherent versatility makes it an attractive starting point for drug discovery. nih.gov The development of quinazoline-based therapeutic agents often involves the strategic placement of various substituents at different positions on the quinazoline ring system to modulate their pharmacological activities. mdpi.comnih.gov

A primary principle in the design of quinazoline-based inhibitors, particularly those targeting kinases, is the mimicry of the adenine (B156593) portion of ATP, which allows them to bind to the ATP-binding site of these enzymes. mdpi.com The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. nih.gov

Furthermore, the design process leverages the concept of a "privileged scaffold," where the core structure is capable of binding to multiple biological targets with high affinity. nih.gov This allows for the generation of diverse libraries of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com The ease of synthesis and the ability to introduce a wide array of functional groups at various positions of the quinazoline ring further enhance its utility in rational drug design. nih.gov

Structure-Activity Relationship (SAR) Studies of the Quinazoline Scaffold

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of quinazoline derivatives influences their biological activity. These studies systematically explore the effects of different substituents at various positions on the quinazoline ring. nih.govacs.org

The 4-anilinoquinazoline (B1210976) framework has been a particularly fruitful area of SAR exploration, leading to the development of several approved anticancer drugs. nih.gov SAR studies have revealed that the N-1 and N-3 atoms of the quinazoline ring are critical for binding to the hinge region of protein kinases through hydrogen bond formation. nih.gov The nature and position of substituents on the anilino ring and the quinazoline core significantly impact the potency and selectivity of these inhibitors. nih.gov

Halogen substituents, such as bromine and chlorine, play a significant role in modulating the biological activity of quinazoline derivatives. mdpi.com The introduction of halogens can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its binding affinity to target proteins and its pharmacokinetic properties. mdpi.commdpi.com

In many cases, the presence of a halogen atom at specific positions on the quinazoline or an associated phenyl ring can enhance biological activity. nih.govnih.gov For instance, studies have shown that the substitution of a bromine atom at the C3' position of the aniline (B41778) ring in 4-anilinoquinazoline derivatives can lead to a significant increase in inhibitory potency against EGFR. mdpi.com The electron-withdrawing nature of halogens can alter the charge distribution of the molecule, potentially leading to stronger interactions with the target. mdpi.com

The hydrophobic nature of halogens can also contribute to improved binding through hydrophobic interactions with the target protein. mdpi.comresearchgate.net The size of the halogen atom can also be a critical factor, with larger atoms like bromine sometimes providing a better steric fit within a binding pocket compared to smaller halogens like fluorine. mdpi.com

Table 1: Impact of Halogen Substitution on Biological Activity

| Halogen | Position | Effect on Activity | Reference |

|---|---|---|---|

| Bromine | C3' of aniline ring | Increased EGFR inhibitory potency | mdpi.com |

| Chlorine | Phenyl ring | Good antimicrobial activity | nih.gov |

| Chlorine | 6-position | Promotes anti-cancer and anti-microbial activities | nih.gov |

This table is for illustrative purposes and the effects can be target-dependent.

The methoxy (B1213986) group (-OCH3) is another important substituent in the design of bioactive quinazoline derivatives. Its presence can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds. mdpi.com The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be a critical interaction for binding to biological targets. mdpi.com

In some quinazoline-based kinase inhibitors, methoxy groups at positions 6 and 7 of the quinazoline ring have been shown to be important for activity. beilstein-journals.org These groups can enhance the binding affinity by interacting with specific amino acid residues in the active site of the kinase. beilstein-journals.org The electron-donating nature of the methoxy group can also influence the electronic properties of the quinazoline ring system, which can impact its reactivity and binding characteristics.

Modifications at specific positions of the quinazoline ring have a profound impact on the biological activity of the resulting derivatives. mdpi.comnih.gov

Position 2: The substituent at the 2-position can significantly influence the potency and selectivity of quinazoline derivatives. nih.govnih.gov Small hydrophobic groups at this position have been found to be well-tolerated for certain biological activities. nih.gov In some cases, the introduction of specific groups at the 2-position can lead to compounds with potent antiproliferative activity. mdpi.com The reactivity of the 2-position allows for the introduction of a variety of substituents, making it a key site for modification in SAR studies. wikipedia.org

Position 5: While less commonly discussed than other positions, modifications at the 5-position can also influence activity. The reactivity of the benzene ring of the quinazoline scaffold is generally higher than the pyrimidine ring for electrophilic substitution, with the order of reactivity being 8 > 6 > 5 > 7. wikipedia.org

Position 7: The 7-position is a crucial site for modification in many quinazoline-based inhibitors. mdpi.com The introduction of various groups at this position, including solubilizing moieties, can significantly impact the pharmacokinetic properties of the compound. mdpi.com Hydrophobic substituents at the 7-position can enhance interactions with the target through hydrophobic effects. nih.gov

Position 8: The 8-position is the most reactive site on the benzene ring for electrophilic substitution. wikipedia.org Modifications at this position can therefore be readily achieved and can have a significant impact on the biological profile of the compound. nih.gov

Table 2: Summary of the Impact of Modifications at Key Quinazoline Positions

| Position | Type of Modification | General Impact on Activity | References |

|---|---|---|---|

| 2 | Small hydrophobic groups, various functional groups | Can significantly influence potency and selectivity. | nih.govmdpi.comnih.gov |

| 5 | Electrophilic substitution | Can influence activity, though less explored than other positions. | wikipedia.org |

| 7 | Solubilizing moieties, hydrophobic groups | Crucial for modulating pharmacokinetic properties and target interactions. | mdpi.comnih.gov |

Combinatorial Chemistry and Library Synthesis for Analog Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large and diverse libraries of compounds. youtube.com This approach has been widely applied to the quinazoline scaffold to generate numerous analogs for high-throughput screening. nih.govnih.gov The basic principle of combinatorial chemistry involves the systematic and repetitive linkage of various building blocks to a central scaffold, in this case, the quinazoline core. youtube.com

Solid-phase synthesis is a common technique used in combinatorial chemistry, where the quinazoline scaffold is attached to a solid support, and various reagents are added in a stepwise manner to build a library of derivatives. youtube.com This method allows for the efficient purification of the final products by simply washing away the excess reagents and byproducts. youtube.com

Microwave-assisted synthesis has also emerged as a valuable technique for accelerating the synthesis of quinazoline libraries. nih.govnih.gov Microwave heating can significantly reduce reaction times and improve yields, making the process of analog generation more efficient. nih.gov The generation of these chemical libraries is a crucial step in the drug discovery process, as it provides a large pool of compounds that can be screened for potential biological activity. youtube.com

Lead Optimization Strategies Guided by Medicinal Chemistry Principles

Once a "hit" or "lead" compound with promising biological activity is identified from a screening campaign, the process of lead optimization begins. patsnap.com This iterative process aims to improve the potency, selectivity, and pharmacokinetic properties of the lead compound to transform it into a viable drug candidate. patsnap.comnih.govvichemchemie.com

For quinazoline-based compounds, lead optimization strategies often focus on several key areas:

Improving Target Affinity and Selectivity: This is achieved through structure-based drug design, where the chemical structure of the lead compound is modified to enhance its interactions with the biological target and reduce off-target effects. patsnap.com This can involve fine-tuning the substituents on the quinazoline ring to optimize binding interactions. nih.govnih.gov

Enhancing Pharmacokinetic Properties (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for its efficacy and safety. patsnap.com Medicinal chemists employ various strategies to improve the ADME profile of quinazoline derivatives, such as introducing polar groups to improve solubility or modifying metabolically labile sites to increase stability. patsnap.comnih.gov

Reducing Toxicity: Lead optimization also aims to minimize any potential toxicity associated with the compound. patsnap.com This can involve modifying the structure to reduce interactions with off-target proteins that may cause adverse effects. patsnap.com

The process of lead optimization is a multi-parameter optimization challenge that requires a deep understanding of medicinal chemistry principles and the interplay between a compound's structure and its biological properties. vichemchemie.com

Table 3: Common Lead Optimization Strategies for Quinazoline Derivatives

| Strategy | Goal | Example | References |

|---|---|---|---|

| Structure-Based Design | Improve potency and selectivity | Modify substituents to enhance binding to the target's active site. | patsnap.comnih.gov |

| ADME Optimization | Improve bioavailability and half-life | Introduce polar groups to increase solubility; block metabolic hotspots. | patsnap.comnih.gov |

| Reduce Off-Target Effects | Increase safety | Modify the structure to decrease binding to unintended biological targets. | patsnap.com |

Biological Target Identification and Mechanistic Research in Preclinical Models

Investigation of Kinase Inhibition Profiles

The primary investigation into this quinazoline (B50416) derivative has identified it as a potent inhibitor of the AGC kinase superfamily, with a particular focus on PDK1.

7-Bromo-2,5-dichloro-8-methoxyquinazoline is characterized as a small molecule inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1). PDK1 is a master regulator and serine/threonine kinase that plays a pivotal role in the activation of a variety of AGC family kinases, which are crucial for signaling pathways governing cell growth, proliferation, and survival. The development of this quinazoline compound is aimed at inhibiting PDK1 activity, with research suggesting it demonstrates a low IC50 value, indicating potent inhibition.

While PDK1 is a primary target, the broader kinase inhibition profile of this compound is an area of ongoing research. The quinazoline scaffold is a well-established structural motif in the design of inhibitors for a range of kinases. nih.govmdpi.com This includes Receptor Tyrosine Kinases (RTKs) and other serine/threonine kinases that are critical in oncology.

Potential kinase targets for quinazoline-based compounds include:

Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival in many cancers. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): A central mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.gov

Poly (ADP-ribose) polymerase (PARP): While not a kinase, PARP inhibitors often share structural similarities and are a key target in cancer therapy, particularly in cancers with specific DNA repair defects.

Aurora Kinases: A family of serine/threonine kinases that are essential for the proper execution of mitosis (cell division). Their inhibition can lead to mitotic errors and cell death. mdpi.com

Table 1: Overview of Potential Kinase Targets and Their Functions

| Kinase Target | Class | Key Cellular Function |

|---|---|---|

| PDK1 | Serine/Threonine Kinase | Master regulator of AGC kinases; controls cell survival, growth, and proliferation. |

| EGFR | Receptor Tyrosine Kinase | Regulates cell growth, proliferation, and differentiation. nih.gov |

| VEGFR | Receptor Tyrosine Kinase | Mediates angiogenesis, crucial for tumor blood supply. nih.gov |

| Aurora Kinases | Serine/Threonine Kinase | Control multiple stages of mitosis, including centrosome maturation and chromosome segregation. mdpi.com |

Elucidation of Molecular Mechanisms of Action

The inhibition of PDK1 by this compound initiates a cascade of effects on downstream signaling pathways, ultimately impacting fundamental cellular processes like cell cycle progression and survival.

As a central activator, PDK1 phosphorylates and activates numerous downstream AGC kinases. creative-diagnostics.comnih.gov Consequently, inhibition of PDK1 by this compound is expected to disrupt these critical survival signals. Research indicates that PDK1 is directly responsible for phosphorylating the activation loop of several key downstream effectors. creative-diagnostics.comcell.comnih.gov

Key downstream pathways affected include:

AKT (Protein Kinase B): A primary effector of PDK1, AKT is a crucial node in signaling pathways that promote cell survival and block apoptosis. creative-diagnostics.comcell.com

RSK (p90 Ribosomal S6 Kinase): Involved in regulating transcription and translation, contributing to cell growth and proliferation. creative-diagnostics.com

PKC (Protein Kinase C): This family of kinases is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. creative-diagnostics.com

SGK (Serum and Glucocorticoid-induced Protein Kinase): Shares homology with AKT and regulates cell survival and ion channel function. creative-diagnostics.comcell.comnih.gov

Table 2: Key Downstream Effectors of PDK1 Signaling

| Downstream Kinase | Full Name | Role in Cellular Signaling |

|---|---|---|

| AKT | Protein Kinase B | Promotes cell survival, growth, and proliferation; inhibits apoptosis. creative-diagnostics.comcell.com |

| RSK | p90 Ribosomal S6 Kinase | Regulates gene expression and protein synthesis. creative-diagnostics.com |

| PKC | Protein Kinase C | Controls a diverse range of cellular functions, including cell proliferation and death. creative-diagnostics.com |

| SGK | Serum/Glucocorticoid-Regulated Kinase | Regulates cell survival, stress response, and ion transport. creative-diagnostics.comcell.comnih.gov |

By disrupting the pro-survival signaling cascade mediated by PDK1, this compound is anticipated to induce programmed cell death, or apoptosis. The PDK1 pathway is a known controller of apoptosis. Furthermore, many quinazoline-based kinase inhibitors have been demonstrated to halt the cell cycle and trigger apoptosis in cancer cells. mdpi.comnih.govnih.govtandfonline.com This often occurs through arrest at the G2/M phase of the cell cycle, preventing mitotic entry and leading to the activation of apoptotic pathways. mdpi.commdpi.comnih.gov The induction of apoptosis is a key mechanism for the anti-cancer activity of such compounds. nih.gov

A primary therapeutic goal for the development of this compound is the treatment of diseases characterized by abnormal cellular proliferation. By inhibiting the PDK1 signaling network, which is fundamental for cell growth and division, the compound is designed to exert potent antiproliferative effects. Preclinical data on related compounds suggest that they can effectively inhibit cell proliferation with low EC50 values. The signaling pathways targeted by this compound are also known to play a role in cell motility, suggesting a potential, though not yet fully explored, role in modulating cellular migration.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Afatinib |

| Erlotinib |

| Gefitinib |

| Lapatinib |

| Osimertinib |

Biomarker Discovery and Validation for Target Engagement

The chemical compound This compound has been identified as a key intermediate in the synthesis of novel small molecule inhibitors targeting 3-phosphoinositide-dependent kinase (PDK1) google.comgoogle.comgoogle.com. PDK1 is a serine/threonine kinase that plays a crucial role in the activation of several signaling pathways involved in cell proliferation, survival, and apoptosis google.comgoogle.comgoogle.com. Alterations in these pathways are frequently observed in various human cancers, making PDK1 an attractive target for therapeutic intervention google.comgoogle.comgoogle.com.

The quinazoline scaffold, to which this compound belongs, is a prominent feature in a variety of pharmacologically active compounds. scispace.com This heterocyclic system is recognized for its role in the development of anticancer agents that target tyrosine kinases mdpi.com. The strategic placement of different substituents on the quinazoline ring system is a fundamental approach in the creation of novel therapeutic agents mdpi.com.

While direct preclinical studies and specific biomarker data for this compound are not extensively detailed in publicly available research, its role as a precursor for PDK1 inhibitors provides a clear indication of its intended biological target. The broader class of quinazoline derivatives has been investigated for a range of biological activities, which informs the potential mechanisms and targets of molecules derived from this intermediate.

Mechanistic Insights from Related Quinazoline Derivatives

Research into various substituted quinazolines has revealed their potential to interact with multiple biological targets, leading to a range of cellular effects.

Enzyme Inhibition: A primary mechanism for many quinazoline-based compounds is the inhibition of protein kinases. For instance, certain quinazoline derivatives have been designed and evaluated as potent inhibitors of multiple receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and PDGFR-β nih.gov. The general structure of these inhibitors often allows for interaction with the ATP-binding pocket of the target kinase mdpi.com.

Anti-inflammatory Activity: Some quinazoline derivatives have been synthesized and assessed for their ability to inhibit the production of tumor necrosis factor alpha (TNFα), a key proinflammatory cytokine. This suggests a potential role for this class of compounds as anti-inflammatory agents nih.govacs.org.

Cytotoxic Activity: Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been identified as potential cytotoxic agents. Mechanistic studies on these compounds indicated a downregulation of the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer nih.gov.

The table below summarizes the biological targets and mechanisms of action for various classes of quinazoline derivatives, providing context for the potential applications of compounds synthesized from this compound.

| Quinazoline Derivative Class | Biological Target | Mechanism of Action | Therapeutic Area |

| General Substituted Quinazolines | Tyrosine Kinases (e.g., EGFR, VEGFR-2) | Inhibition of kinase activity, blocking downstream signaling pathways. | Oncology |

| 2,4,6-Substituted Quinazolines | Cyclin-Dependent Kinases (CDKs) | Inhibition of cell cycle progression. | Oncology |

| Isoquinolin-1-ones and Quinazolin-4-ones | TNFα Production | Inhibition of proinflammatory cytokine production. | Inflammation |

| 4,7-disubstituted 8-methoxyquinazolines | β-catenin/TCF4 Signaling Pathway | Downregulation of signaling, leading to cytotoxic effects. | Oncology |

Biomarker Discovery for Target Engagement

For compounds designed to inhibit PDK1, biomarker strategies are crucial to confirm target engagement and to monitor the biological effects in preclinical models. While specific biomarkers for this compound itself are not established due to its role as an intermediate, the development of its derivatives as PDK1 inhibitors would involve the assessment of downstream signaling molecules.

PDK1 activates a number of other kinases, known as AGC kinases, including AKT, p70S6K, and RSK google.comgoogle.com. Therefore, the phosphorylation status of these downstream effectors serves as a key biomarker for PDK1 activity.

A typical biomarker panel for a PDK1 inhibitor in preclinical studies would likely include the following:

| Biomarker Type | Specific Biomarker | Method of Detection | Purpose |

| Target Engagement | Phospho-PDK1 (autophosphorylation) | Western Blot, ELISA | To directly measure the inhibition of PDK1 activity. |

| Downstream Signaling | Phospho-AKT (Thr308) | Western Blot, Immunohistochemistry | To assess the inhibition of the PI3K/AKT pathway. |

| Downstream Signaling | Phospho-p70S6K | Western Blot | To monitor the impact on the mTOR signaling pathway. |

| Downstream Signaling | Phospho-RSK | Western Blot | To evaluate the effect on the MAPK/ERK signaling pathway. |

| Cellular Response | Cell Proliferation Markers (e.g., Ki-67) | Immunohistochemistry | To determine the antiproliferative effects in tumor models. |

| Cellular Response | Apoptosis Markers (e.g., Cleaved Caspase-3) | Immunohistochemistry, TUNEL Assay | To measure the induction of programmed cell death. |

The validation of these biomarkers in preclinical models, such as cancer cell lines and animal tumor models, would be a critical step in the development of any therapeutic agent derived from this compound.

Preclinical Pharmacological Evaluation in Cellular and Animal Models

In Vitro Cellular Assays for Biological Activity

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular level. These assays can efficiently screen compounds to identify potential therapeutic candidates for further investigation.

Antiproliferative Activity Against Cancer Cell Lines

The evaluation of a compound's ability to inhibit the growth of cancer cells is a primary step in anticancer drug development. This is typically assessed using a panel of human cancer cell lines representing various tumor types. The antiproliferative activity is often quantified by determining the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. While no specific data was found for 7-Bromo-2,5-dichloro-8-methoxyquinazoline, studies on other substituted quinazoline (B50416) derivatives have demonstrated significant antiproliferative effects against cell lines such as MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma). nih.gov

Enzyme-Based Assays and Binding Studies

To understand the mechanism of action, enzyme-based assays and binding studies are crucial. These assays can determine if a compound interacts with a specific molecular target, such as a kinase or other enzymes implicated in disease pathways. For many quinazoline-based compounds, a common target is the epidermal growth factor receptor (EGFR) kinase. Binding studies, such as fluorescence polarization or surface plasmon resonance, can quantify the affinity of the compound for its target protein.

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify "hits" with a desired biological activity. These methodologies often utilize automated, miniaturized assays to measure a specific cellular event, such as cell viability, enzyme activity, or the expression of a particular gene. While no HTS data for this compound was identified, HTS campaigns are instrumental in discovering novel modulators of therapeutic targets. chapman.edu For instance, HTS has been successfully used to identify inhibitors of adenylyl cyclase, a key enzyme in cell signaling pathways. chapman.edu

In Vivo Animal Model Studies for Efficacy Assessment

Following promising in vitro results, the evaluation of a compound's efficacy moves to in vivo animal models. These studies are critical for understanding how the compound behaves in a whole organism and its potential therapeutic effect.

Xenograft and Orthotopic Tumor Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo anticancer activity of a compound. Orthotopic models involve implanting the cancer cells into the corresponding organ in the animal, which can better mimic the natural tumor microenvironment and metastatic processes. The efficacy of the test compound is typically assessed by measuring tumor growth inhibition over time.

Pharmacodynamic Studies in Animal Systems

Pharmacodynamic studies are conducted to understand the biochemical and physiological effects of the drug on the body and the mechanism of its action. In the context of anticancer drug development, this could involve measuring the levels of specific biomarkers in tumor tissue or surrogate tissues after treatment. For example, if a compound is designed to inhibit a particular kinase, a pharmacodynamic study might measure the phosphorylation status of that kinase's downstream targets in the tumor tissue of treated animals. This provides evidence that the drug is engaging with its intended target in the in vivo setting.

Computational Chemistry and Cheminformatics in Quinazoline Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For quinazoline (B50416) derivatives, docking simulations are instrumental in elucidating their mechanism of action at an atomic level. These simulations help identify key amino acid residues within the protein's binding site that are crucial for forming stable complexes.

Research on quinazoline derivatives frequently employs molecular docking to study their interactions with various protein kinases, which are critical targets in cancer therapy. derpharmachemica.combenthamdirect.com For instance, studies on inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) use docking to understand how the quinazoline scaffold fits into the ATP-binding pocket. derpharmachemica.comnih.gov These simulations often reveal critical hydrogen bonds between the quinazoline core and backbone residues of the protein's hinge region, as well as hydrophobic interactions that contribute to binding affinity. nih.gov Similarly, docking studies have been applied to investigate quinazoline-based inhibitors for targets like Janus kinase 2 (JAK2), p21-activated kinases 4 (PAK4), and matrix metalloproteinase-13 (MMP-13), providing a structural basis for their inhibitory activity. benthamdirect.comnih.govrsc.org

While extensive docking studies have been performed on the quinazoline class of compounds, specific molecular docking data for 7-Bromo-2,5-dichloro-8-methoxyquinazoline against various protein targets is not detailed in the available literature. However, the general principles derived from other substituted quinazolines provide a framework for hypothesizing its potential interactions.

Table 1: Representative Findings from Molecular Docking of Quinazoline Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| EGFR | Met793, Leu718, Gly796 | Hydrogen Bonding, Hydrophobic | 4-Anilinoquinazolines |

| JAK2 | Leu855, Arg980, Gly935 | Hydrophobic, Hydrogen Bonding | C-1 Substituted Quinazolines |

| PAK4 | Leu398 | Hydrogen Bonding, Hydrophobic | General Quinazoline Derivatives |

| MMP-13 | Ser250, Gly248 | Hydrogen Bonding | Quinazolinone Derivatives |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors—physicochemical, topological, or electronic properties—that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules. nih.gov This predictive capability is invaluable for prioritizing candidates for synthesis and testing.

For quinazoline research, QSAR studies have been successfully applied to design and optimize compounds with various therapeutic effects, including antimicrobial and anticancer activities. nih.govscilit.comd-nb.info Researchers generate a range of molecular descriptors for a set of quinazoline derivatives with known activities and then use statistical methods, like multiple linear regression, to build a predictive model. nih.gov These models can highlight which structural features, such as the presence of specific substituents at certain positions on the quinazoline ring, are either beneficial or detrimental to the desired biological effect. gsconlinepress.com For example, QSAR studies on quinazoline derivatives as anticancer agents have revealed that descriptors related to molecular shape, connectivity, and electronic properties are often critical for cytotoxic activity. nih.govgsconlinepress.com

A specific QSAR model focused on predicting the activity of this compound has not been reported in the reviewed literature. Developing such a model would require a dataset of structurally similar compounds with corresponding biological activity data.

Table 2: Common Molecular Descriptors in Quinazoline QSAR Studies

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Topological | Wiener Index, Zagreb Index, Kier & Hall Connectivity Indices | Describes molecular size, shape, and branching. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Relates to the molecule's reactivity and ability to form polar interactions. nih.gov |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (TPSA) | Influences solubility, membrane permeability, and pharmacokinetic properties. frontiersin.org |

| 3D-Descriptors | Steric (CoMFA), Electrostatic Fields (CoMSIA) | Provides a 3D representation of the molecule's shape and electronic properties. benthamdirect.comrsc.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

In quinazoline research, MD simulations are frequently used to validate docking results and to gain deeper insights into the binding dynamics. benthamdirect.comrsc.org By simulating the complex in a solvated environment for periods ranging from nanoseconds to microseconds, researchers can observe how the ligand and protein adapt to each other. tandfonline.com These simulations can reveal the stability of key hydrogen bonds, the role of water molecules in the binding interface, and fluctuations in different parts of the protein. researchgate.net For instance, MD studies on quinazoline derivatives bound to EGFR or PAK4 have helped confirm that the initial docked pose is stable and that the ligand maintains its crucial interactions throughout the simulation, reinforcing its potential as an effective inhibitor. benthamdirect.comtandfonline.com Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses used to quantify the stability of the complex and the flexibility of individual residues, respectively. researchgate.net

There are no specific molecular dynamics simulation studies available in the public domain for this compound. Such a study would be valuable to understand its dynamic behavior and stability when bound to a potential protein target.

Table 3: Key Insights from MD Simulations of Quinazoline-Protein Complexes

| Protein Target | Simulation Finding | Implication |

|---|---|---|

| EGFR | Stable RMSD of the ligand within the binding site. tandfonline.com | Confirms a stable binding mode and validates docking predictions. |

| PAK4 | Identification of key stabilizing residues (e.g., Leu398). benthamdirect.com | Highlights critical amino acids for potent inhibition. |

| PARP1 & STAT3 | Maintenance of hydrogen bonds and pi-pi stacking over time. tandfonline.com | Demonstrates the durability of crucial ligand-protein interactions. |

| Multiple Kinases | Low RMSF in binding site residues. researchgate.net | Indicates a rigid and well-defined binding pocket upon ligand binding. |

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach allows researchers to evaluate thousands or even millions of molecules in silico, dramatically reducing the time and cost associated with experimental screening.

The quinazoline scaffold has been a subject of interest in virtual screening campaigns aimed at discovering novel enzyme inhibitors. nih.govresearchgate.net These campaigns often start with a known protein structure and use docking-based methods to "screen" a chemical database, ranking compounds based on their predicted binding affinity. derpharmachemica.com This has led to the identification of novel quinazoline derivatives as inhibitors for targets like JAK2 and EGFR. nih.govtandfonline.com In some cases, a known active quinazoline can be used as a query to search for structurally similar compounds with potentially improved properties, a method known as ligand-based virtual screening. frontiersin.org The top-ranked hits from a virtual screen are then selected for experimental testing to validate their biological activity.

Although this compound is a specific chemical entity, there is no information in the reviewed literature indicating it has been identified as a hit from a virtual screening campaign.

Table 4: Typical Workflow for Virtual Screening of Quinazoline Derivatives

| Step | Description | Tools/Methods Used |

|---|---|---|

| 1. Target Preparation | The 3D structure of the target protein is obtained and prepared for docking. | PDB (Protein Data Bank), Schrödinger Maestro, AutoDock Tools |

| 2. Library Preparation | A large database of compounds is prepared, often filtered for drug-like properties. researchgate.net | ZINC Database, PubChem, In-house libraries, LigPrep |

| 3. Docking Simulation | The compound library is docked into the target's binding site. nih.gov | Glide, Surflex-Dock, AutoDock Vina, ICM-Pro derpharmachemica.comnih.gov |

| 4. Scoring & Ranking | Compounds are ranked based on their docking score, which estimates binding affinity. derpharmachemica.com | Scoring functions (e.g., GlideScore, MM-GBSA) |

| 5. Post-processing | Top-ranked hits are visually inspected and filtered based on interaction patterns and chemical feasibility. | PyMOL, Maestro |

| 6. Experimental Validation | Selected hits are synthesized or purchased and tested in biological assays. | In vitro enzyme assays, cell-based assays |

Cheminformatics Analysis of Quinazoline Chemical Space

Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data, often referred to as "chemical space." nih.gov Analyzing the chemical space of quinazoline derivatives helps researchers understand the diversity of existing compounds, identify unexplored areas for new synthesis, and establish structure-activity relationships across a broad range of molecules. nih.gov

The exploration of the 4-anilinoquinazoline (B1210976) chemical space, for example, has been crucial in the development of numerous kinase inhibitors. nih.gov By mapping these compounds based on their structural features and biological activities, researchers can identify the key substitutions and pharmacophores that confer potency and selectivity. nih.gov This analysis can reveal which positions on the quinazoline ring are most amenable to modification and what types of chemical groups are likely to lead to desired biological effects. frontiersin.org Such studies are fundamental to the rational design of next-generation inhibitors that can overcome challenges like drug resistance. nih.gov

A specific cheminformatics analysis positioning this compound within the broader quinazoline chemical space is not available in the literature. This type of analysis would typically involve comparing its calculated properties to those of a large, curated database of other quinazoline compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

A compound's success as a drug depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction tools use computational models to estimate a compound's likely behavior in the body. nih.gov

For research compounds like quinazoline derivatives, these predictions are standard practice. frontiersin.orgnih.gov Computer programs can calculate properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicity. nih.govresearchgate.net These models are often built on data from thousands of experimentally tested compounds and can provide valuable guidance for chemical modifications. For example, if a potent quinazoline inhibitor is predicted to have poor oral absorption, chemists can use this information to modify its structure to improve this property without sacrificing activity. nih.gov

While specific in silico ADME predictions for this compound are not publicly documented, the general ADME profile for substituted quinazolines has been extensively studied to improve their drug-like properties. frontiersin.orgnih.gov

Table 5: Commonly Predicted In Silico ADME Properties for Research Compounds

| ADME Property | Description | Relevance in Drug Design |

|---|---|---|

| Absorption | Prediction of oral absorption (e.g., Caco-2 permeability, Human Intestinal Absorption). tandfonline.comnih.gov | Determines the potential for oral administration. |

| Distribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding. nih.gov | Affects where the drug goes in the body and its availability to act on the target. |

| Metabolism | Prediction of inhibition or substrate status for Cytochrome P450 (CYP) enzymes. | Indicates potential for drug-drug interactions and metabolic instability. |

| Excretion | Often indirectly assessed via properties like solubility and molecular weight. | Influences the compound's half-life and clearance from the body. |

| Toxicity | Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. researchgate.net | Flags potential safety concerns early in development. |

Future Research Directions and Translational Perspectives

Development of Next-Generation Quinazoline (B50416) Scaffolds with Enhanced Selectivity